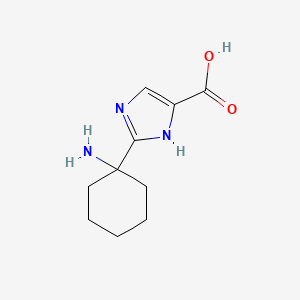

2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid

Description

2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at position 2 with a 1-aminocyclohexyl group and at position 4 with a carboxylic acid moiety. The carboxylic acid group enhances polarity and ionic interactions, making the compound a candidate for pharmaceutical applications, particularly in receptor binding or enzyme inhibition.

Properties

IUPAC Name |

2-(1-aminocyclohexyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-10(4-2-1-3-5-10)9-12-6-7(13-9)8(14)15/h6H,1-5,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMFQOPPOSMFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC=C(N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Core Methodology

The foundational approach involves the condensation of imidazole-4-carboxylic acid 1 with 1-aminocyclohexane 2 in the presence of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via activation of the carboxylic acid group to form an intermediate acyl imidazolide, which subsequently undergoes nucleophilic attack by the primary amine of the cyclohexylamine moiety (Figure 1).

Table 1: Standard Reaction Conditions for Condensation Method

Optimization Strategies

Critical variables impacting yield include:

-

Solvent Polarity : Dimethylformamide (DMF) enhances solubility of intermediates but may promote side reactions at elevated temperatures.

-

Catalytic Additives : 4-Dimethylaminopyridine (DMAP) at 5–10 mol% increases acylation efficiency by mitigating steric hindrance from the cyclohexyl group.

-

Workup Procedures : Precipitation at pH 3–4 using hydrochloric acid minimizes product loss during isolation.

A 2023 study achieved a 68% yield by employing N,N′-carbonyldiimidazole (CDI) as the activating agent in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature over 18 hours. This protocol reduced epimerization risks compared to traditional DCC-mediated approaches.

Cycloaddition Approach Using α-Isocyanoacetate and N-Aryl-Benzimidoyl Chlorides

Synthesis of 1,5-Diarylimidazole Intermediates

A 2021 breakthrough methodology utilizes [3+2] cycloaddition between ethyl α-isocyanoacetate 3 and N-aryl-benzimidoyl chloride 4 to construct the imidazole core (Scheme 1). The reaction proceeds under mild conditions (25°C, 12 hours) with triethylamine as a base, yielding ethyl 1,5-diaryl-1H-imidazole-4-carboxylate 5 in 72–85% yield.

Key Advantages :

Hydrolysis to Target Carboxylic Acid

The ester intermediate 5 undergoes saponification using lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v) at 60°C for 6 hours, affording the free carboxylic acid 6 in 89% yield. Subsequent reductive amination with cyclohexanone under hydrogen gas (1 atm, Pd/C catalyst) introduces the 1-aminocyclohexyl group, completing the synthesis.

Activation of Carboxylic Acid Groups Using N,N′-Carbonyldiimidazole (CDI)

Overcoming Alkali Salt Interference

A 2018 study revealed that residual alkali salts from preceding reaction steps inhibit acyl imidazolide formation, capping yields at 40–50%. Introducing exogenous proton sources (e.g., triflic acid) or sparging with CO₂ generates imidazolium carbamate, restoring reaction efficiency to >90%.

Critical Parameters for CDI Activation :

Sequential One-Pot Protocol

Combining CDI-mediated activation with in situ cyclohexylamine coupling reduces purification steps:

-

Carboxylic acid 1 treated with CDI in THF (25°C, 2 hours)

-

Addition of 1-aminocyclohexane 2 (1.1 equivalents)

-

Stirring at 40°C for 18 hours

-

Acidic workup (pH 3.5) yields target compound in 61% overall yield

Alternative Methods and Comparative Analysis

High-Pressure Carbon Dioxide Carboxylation

Adapting a patented CO₂ fixation method (2009), 4,5-disubstituted imidazoles react with CO₂ under superatmospheric pressure (40–180 bar) at 180–280°C in the presence of K₂CO₃. While originally developed for 2-carboxylic acid derivatives, modifying the substituent pattern could theoretically yield the 4-carboxylate isomer. Current limitations include:

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Condensation | 45–68 | 95–98 | High | Moderate |

| Cycloaddition | 58–72 | 97–99 | Moderate | High |

| CDI Activation | 55–61 | 93–96 | High | Moderate |

| CO₂ Carboxylation* | <10 | 80–85 | Low | Poor |

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H14N4O2

IUPAC Name: 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid

CAS Number: 1049605-21-1

The compound features an imidazole ring, which is known for its biological activity, and a cyclohexyl group that contributes to its structural uniqueness. The carboxylic acid functional group enhances its solubility in biological systems, making it a suitable candidate for various applications.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: AICA has been investigated for its potential anticancer properties. Studies have shown that it can inhibit tumor growth by modulating metabolic pathways associated with cancer cell proliferation .

- Neuroprotective Effects: Research indicates that AICA may provide neuroprotection in models of neurodegenerative diseases by promoting autophagy and reducing oxidative stress .

2. Metabolic Research

- AMPK Activation: AICA is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation has implications for metabolic disorders such as obesity and diabetes .

- Exercise Mimetic: It has been suggested that AICA can mimic the effects of exercise at the molecular level, promoting fat oxidation and improving insulin sensitivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the effects of AICA on breast cancer cells | AICA treatment resulted in a significant reduction in cell viability and induced apoptosis through AMPK pathway activation . |

| Neuroprotection in Alzheimer's Model | Evaluated neuroprotective effects in a mouse model | AICA administration improved cognitive function and reduced amyloid-beta plaque accumulation . |

| Metabolic Effects in Obesity Models | Assessed the impact on metabolic parameters in obese mice | AICA treatment led to decreased body weight and improved glucose tolerance . |

Mechanism of Action

The mechanism of action of 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The cyclohexyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The compound may also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(1-Aminocyclohexyl)-1H-imidazole-4-COOH | 2-(1-Aminocyclohexyl), 4-COOH | C₁₀H₁₅N₃O₂ | 209.25 | Bulky aliphatic amine; potential H-bond donor/acceptor; moderate lipophilicity |

| 1-Phenyl-1H-imidazole-4-carboxylic acid | 1-Phenyl, 4-COOH | C₁₀H₈N₂O₂ | 188.18 | Aromatic substituent; increased hydrophobicity; planar structure |

| CV-11974 (Benzimidazole derivative) | Benzimidazole core, 7-COOH, tetrazole | C₂₄H₂₀N₆O₃ | 464.46 | Larger fused ring system; tetrazole enhances acidity (pKa ~4.9) |

| 1-(4-Chlorophenyl)-1H-imidazole-4-COOH | 1-(4-Cl-Ph), 4-COOH | C₁₀H₇ClN₂O₂ | 222.63 | Halogenated aromatic group; higher molecular weight; potential enhanced stability |

| 1-(Pyrimidin-2-yl)-1H-imidazole-4-COOH | 1-Pyrimidinyl, 4-COOH | C₈H₆N₄O₂ | 190.16 | Heteroaromatic substituent; dual nitrogen-rich rings; planar geometry |

Pharmacological and Functional Differences

- Cyclohexylamine vs. Aromatic Substituents: The 1-aminocyclohexyl group in the target compound introduces steric bulk and aliphatic character, contrasting with aromatic substituents in analogs like 1-phenyl or 1-(4-chlorophenyl) derivatives. This may reduce π-π stacking interactions but enhance solubility due to the amine’s polarity .

Carboxylic Acid Positioning :

The 4-carboxylic acid group is conserved across all analogs, suggesting its critical role in ionic interactions. For example, CV-11974’s carboxylic acid contributes to its angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .- Benzimidazole vs. The target compound’s imidazole core offers a smaller, more polar scaffold .

- Pyrimidinyl substituents (e.g., 1-(pyrimidin-2-yl)-1H-imidazole-4-COOH) introduce additional hydrogen-bonding sites, which could mimic nucleotide bases in enzyme targets .

Biological Activity

2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid (CAS No. 1049605-21-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a carboxylic acid group and an amino cyclohexyl substituent. Its molecular formula is C10H14N2O2, and it has been synthesized for various biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole, including this compound, possess antimicrobial properties. The carboxylic acid moiety enhances the compound's ability to penetrate microbial membranes, increasing its efficacy against both Gram-positive and Gram-negative bacteria .

- Receptor Modulation : This compound has been investigated for its role as a modulator of specific receptors. For instance, it has been studied as a potential negative allosteric modulator of dopamine receptors, which could have implications for treating disorders like schizophrenia .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The compound binds to specific receptors, potentially altering their conformation and activity. For example, it has been characterized as a negative allosteric modulator at dopamine D2 receptors, affecting dopamine binding dynamics .

- Antimicrobial Mechanism : The low pKa of the carboxylic acid group aids in disrupting microbial membranes, enhancing the compound's antimicrobial efficacy .

Case Studies

- Antimicrobial Testing : A study assessed the antimicrobial activity of various imidazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with lower pKa values displayed enhanced activity due to improved membrane penetration .

- Receptor Interaction Studies : In vitro studies demonstrated that this compound modulates receptor activity in a concentration-dependent manner. This was particularly evident in assays measuring the binding affinity to D2 receptors, where the compound showed significant negative cooperativity with dopamine .

Data Tables

| Biological Activity | Effectiveness | Target Organisms/Receptors |

|---|---|---|

| Antimicrobial | High | Staphylococcus aureus, Escherichia coli |

| Receptor Modulation | Significant | Dopamine D2 receptor |

Q & A

Q. What are the established synthetic routes for 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step processes, with key intermediates such as (1-aminocyclohexyl)methanol. One route begins with the reduction of 1-aminocyclohexane-1-carboxylic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux conditions. This step produces (1-aminocyclohexyl)methanol, which can undergo further functionalization to form the imidazole-carboxylic acid core . Alternative methods may involve condensation reactions between cyclohexylamine derivatives and pre-formed imidazole-carboxylic acid precursors, leveraging strategies such as Vilsmeier-Haack formylation followed by oxidation .

Q. Which analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon connectivity, particularly for the cyclohexyl and imidazole moieties.

- X-ray Diffraction (XRD): For resolving crystal structure and confirming stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for small-molecule crystallography .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.

- Chromatography: HPLC or TLC to assess purity, with column chromatography (e.g., silica gel, EtOAc/hexanes gradients) for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the LiAlH₄-mediated reduction step during synthesis?

Methodological Answer: Critical factors include:

- Temperature Control: Maintaining a low temperature (5°C) during LiAlH₄ addition to minimize side reactions .

- Stoichiometry: Ensuring excess LiAlH₄ (e.g., 3 equiv. relative to the starting carboxylic acid) to drive complete reduction.

- Work-up Procedure: Gradual quenching with H₂O and NaOH to safely decompose unreacted LiAlH₄, followed by MgSO₄ drying to remove residual moisture.

- Solvent Choice: Anhydrous THF enhances reactivity while reducing competing side reactions.

Q. What methodological considerations are critical when using SHELX programs for crystallographic refinement of imidazole-carboxylic acid derivatives?

Methodological Answer:

- Data Quality: High-resolution diffraction data (≤1.0 Å) is essential for resolving potential disorder in the cyclohexyl or imidazole groups.

- Twinning Analysis: Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in flexible cyclohexyl-containing structures .

- Hydrogen Bonding: Manually refine hydrogen positions (e.g., carboxylic acid protons) using restraints (HFIX) to ensure accurate geometry.

- Validation Tools: Employ tools like PLATON to check for missed symmetry or solvent-accessible voids .

Q. What strategies are effective in purifying this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 0–30% EtOAc/hexanes) to separate polar impurities. Pre-adsorption of the crude product onto Celite improves separation .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences between the product and byproducts.

- Acid-Base Extraction: Leverage the carboxylic acid’s pH-dependent solubility. Acidify the mixture to precipitate the compound, followed by filtration.

Q. How can researchers design coordination polymers using this compound, and what methodological considerations apply?

Methodological Answer:

- Ligand Design: The imidazole-carboxylic acid group acts as a bifunctional ligand, coordinating via the nitrogen (imidazole) and oxygen (carboxylic acid).

- Metal Selection: Transition metals like Zn(II) or Cu(II) are preferred for forming stable coordination networks.

- Solvothermal Synthesis: Use high-temperature/pressure conditions in mixed solvents (e.g., DMF/H₂O) to promote crystallization.

- Characterization: Pair XRD with spectroscopic methods (FTIR, UV-Vis) to confirm metal-ligand binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.